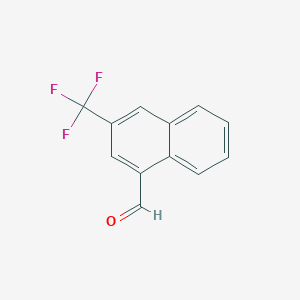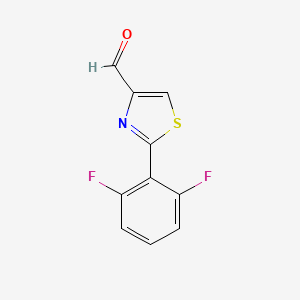
N-(6-Methyl-4-oxochroman-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Methyl-4-oxochroman-3-yl)acetamide is a chemical compound with the molecular formula C12H13NO3 It is a derivative of chroman, a bicyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methyl-4-oxochroman-3-yl)acetamide typically involves the reaction of 6-methyl-4-oxochroman-3-ylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 6-methyl-4-oxochroman-3-ylamine and acetic anhydride.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C.
Procedure: The 6-methyl-4-oxochroman-3-ylamine is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the reaction is complete.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Methyl-4-oxochroman-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(6-Methyl-4-oxo-2H-chromen-3-yl)acetamide, while reduction may produce N-(6-Methyl-4-hydroxychroman-3-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(6-Methyl-4-oxochroman-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(6-Methyl-4-oxochroman-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress and inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-Methyl-4-oxo-2H-chromen-3-yl)acetamide
- N-(6-Methyl-4-hydroxychroman-3-yl)acetamide
- N-(6-Methyl-4-oxochroman-3-yl)formamide
Uniqueness
N-(6-Methyl-4-oxochroman-3-yl)acetamide is unique due to its specific structural features and the presence of the acetamide group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to similar compounds.
Propiedades
Número CAS |
54444-48-3 |
|---|---|
Fórmula molecular |
C12H13NO3 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
N-(6-methyl-4-oxo-2,3-dihydrochromen-3-yl)acetamide |
InChI |
InChI=1S/C12H13NO3/c1-7-3-4-11-9(5-7)12(15)10(6-16-11)13-8(2)14/h3-5,10H,6H2,1-2H3,(H,13,14) |
Clave InChI |
QOMWAEQPBJMTER-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OCC(C2=O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Isopropyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11884290.png)
![1'H-Spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one](/img/structure/B11884297.png)



![2-ethyl-4-methoxy-1H-benzo[f]indole](/img/structure/B11884327.png)
![3-Acetyl-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl acetate](/img/structure/B11884334.png)
